N-(1H-benzimidazol-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

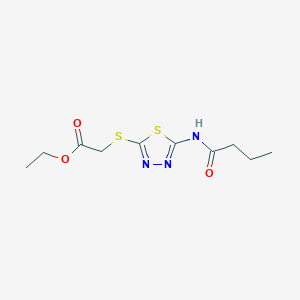

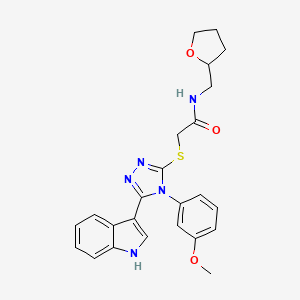

“N-(1H-benzimidazol-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C10H11N3O . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “N-(1H-benzimidazol-2-ylmethyl)acetamide”, has been explored in various studies . For instance, one study synthesized a new series of benzimidazole derivatives, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis

The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)acetamide” consists of a benzimidazole ring attached to an acetamide group . The molecular weight of the compound is 189.21 .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

- N-substituted phenyl acetamide benzimidazole derivatives, including a compound similar to N-(1H-benzimidazol-2-ylmethyl)acetamide, have shown significant potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).

- Benzimidazole derivatives have demonstrated antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as antifungal activity against organisms like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

- Benzimidazole derivatives are effective as corrosion inhibitors for carbon steel in acidic environments, displaying properties such as high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Rouifi et al., 2020).

Antioxidant Applications

- Certain benzimidazole derivatives have been studied as antioxidants for base stock oils, indicating potential applications in industrial lubricants and protective coatings (Basta et al., 2017).

Anthelmintic Activity

- Novel benzimidazole-1-acetamide derivatives have shown potential as anthelmintic agents, effective against earthworms, which could indicate usefulness in controlling parasitic worm infections (Sawant & Kawade, 2011).

Anticancer Potential

- Some benzimidazole derivatives have been evaluated for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Other Applications

- Benzimidazole derivatives have also been studied for their anti-inflammatory properties, with several compounds showing promising results in models like rat-paw edema (Bhor & Sable, 2022).

- Additional research has explored the synthesis and characterization of benzimidazole derivatives for various potential applications, including as antimicrobial, anti-asthmatic, and anti-diabetic agents (Vaidya et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(14)11-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDFJIWDHLISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)